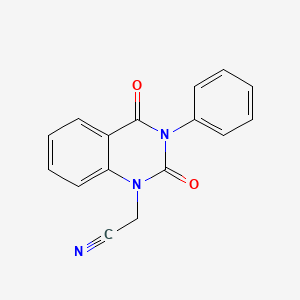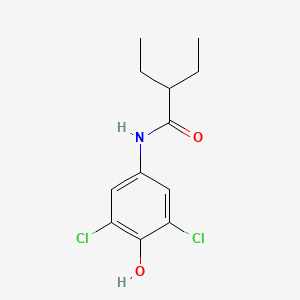![molecular formula C15H13ClN4O B5733640 N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5733640.png)
N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide (CDPPB) is a chemical compound that belongs to the pyrazolo[1,5-a]pyrimidine family. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide binds to a specific site on the mGluR5 receptor, which enhances the receptor's activity and increases the release of neurotransmitters such as glutamate. This, in turn, leads to increased synaptic plasticity and enhanced learning and memory.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to have a number of biochemical and physiological effects, including increased synaptic plasticity, enhanced learning and memory, and reduced anxiety and depression. Additionally, N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been found to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide for lab experiments is its high potency and specificity for the mGluR5 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide is its relatively short half-life, which may make it difficult to use in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide, including:
1. Further investigation of its potential applications in the treatment of neurological disorders, particularly Alzheimer's disease, Parkinson's disease, and schizophrenia.
2. Development of more potent and selective positive allosteric modulators of mGluR5.
3. Investigation of the potential role of mGluR5 in other physiological processes, such as pain perception and addiction.
4. Development of more stable and long-lasting formulations of N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide for use in experimental settings.
5. Investigation of the potential role of N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide in modulating other neurotransmitter systems, such as the dopaminergic and serotonergic systems.
合成法
N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with 3,5-dimethylpyrazole to form 4-chloro-3,5-dimethylbenzaldehyde. This is then reacted with guanidine to form 4-chloro-3,5-dimethylpyrazole-1-carboxamidine, which is subsequently reacted with ethyl chloroformate to form N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide.
科学的研究の応用
N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been found to be a potent positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a key role in synaptic plasticity and learning and memory. As such, N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been extensively studied for its potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O/c1-9-7-10(2)20-14(17-9)8-13(19-20)15(21)18-12-5-3-11(16)4-6-12/h3-8H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWOJRMFBDUSDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C(=O)NC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclooctyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5733563.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cycloheptylglycinamide](/img/structure/B5733573.png)

![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5733582.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylpropanamide](/img/structure/B5733590.png)

![N-(3,4-dimethoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5733597.png)

![N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide](/img/structure/B5733607.png)


![ethyl 4-{[(1-naphthylamino)carbonyl]amino}benzoate](/img/structure/B5733624.png)
![1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5733634.png)
![3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5733647.png)